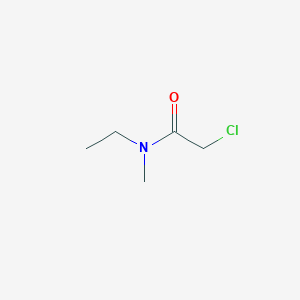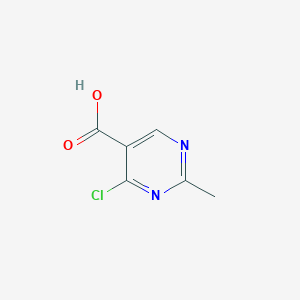
2-chloro-N-ethyl-N-methylacetamide
Übersicht
Beschreibung
2-chloro-N-ethyl-N-methylacetamide is a chemical compound that is structurally related to various acetamides which have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its characteristics.
Synthesis Analysis
The synthesis of related acetamides typically involves the acetylation of amines followed by various substitution reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps to yield the final product . Similarly, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides was achieved by starting from chiral amino acids and introducing various alkyl and aryl substituents . These methods could potentially be adapted for the synthesis of 2-chloro-N-ethyl-N-methylacetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was determined using single-crystal X-ray diffraction . The structure of 2-chloro-N-(3-methylphenyl)acetamide was elucidated, showing the conformation of the N—H bond and its relationship to the substituents on the phenyl ring . These techniques could be employed to analyze the molecular structure of 2-chloro-N-ethyl-N-methylacetamide.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by substituents on the phenyl ring and the amide group. For instance, the presence of a methyl group on the phenyl ring was found to influence the characteristic frequencies of the amide group in N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide . The conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides suggested that only compounds capable of adopting a specific energy minimum conformation might possess kappa agonist properties . These findings could be relevant to understanding the reactivity of 2-chloro-N-ethyl-N-methylacetamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their vibrational characteristics and thermodynamic parameters, can be studied using ab initio and density functional theory (DFT) calculations . The influence of different substituents on these properties can provide insights into the behavior of these compounds under various conditions. The intermolecular hydrogen bonding patterns observed in crystal structures can also affect the stability and solubility of these compounds . These analyses would be important for a comprehensive understanding of 2-chloro-N-ethyl-N-methylacetamide.
Wissenschaftliche Forschungsanwendungen
Herbicide Metabolism and Effects
2-chloro-N-ethyl-N-methylacetamide, related to chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor, has been researched for its metabolism and effects. Studies have shown that these compounds are carcinogenic in rats, leading to various tumors. They involve a complex metabolic pathway leading to DNA-reactive dialkylbenzoquinone imine. Human and rat liver microsomes can metabolize these compounds, revealing differences in metabolic pathways between species. This research provides insights into the metabolism of chloroacetamide herbicides and their potential human health impacts (Coleman et al., 2000).
Protein Synthesis Inhibition Studies
Chloracetamides, including compounds similar to 2-chloro-N-ethyl-N-methylacetamide, have been studied for their effects on protein synthesis. Research has shown that these compounds can inhibit protein synthesis in oat seedlings, suggesting a possible mechanism of action for these herbicides. However, in vitro experiments showed no direct impact on polypeptide formation, indicating that the inhibition might not occur during the translation of mRNA into protein (Deal et al., 1980).
Chemical Synthesis and Applications
Research has explored the synthesis of derivatives and related compounds of 2-chloro-N-ethyl-N-methylacetamide. For example, studies on the synthesis of pyrrole derivatives using chloroacetamides as starting materials have been conducted. This research has implications for the development of new compounds for various applications (Dawadi & Lugtenburg, 2011).
Physicochemical Properties
Studies have investigated the physicochemical properties of compounds related to 2-chloro-N-ethyl-N-methylacetamide, such as N-methylacetamide. For example, research has been conducted on the density and speed of sound in binary mixtures involving N-methylacetamide. Understanding these properties is crucial for the application of these compounds in various industrial and research settings (Nallani et al., 2007).
Environmental Impact and Photodegradation
The environmental impact and photodegradation of chloroacetamide herbicides have also been a subject of research. Studies have focused on the occurrence of these compounds in the environment and their degradation under sunlight. Understanding the environmental fate of these herbicides is essential for assessing their ecological impact and guiding safe agricultural practices (Wilson & Mabury, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-ethyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-3-7(2)5(8)4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYWLBWGIPIYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623640 | |
| Record name | 2-Chloro-N-ethyl-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-ethyl-N-methylacetamide | |
CAS RN |
2746-07-8 | |
| Record name | 2-Chloro-N-ethyl-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-ethyl-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)







